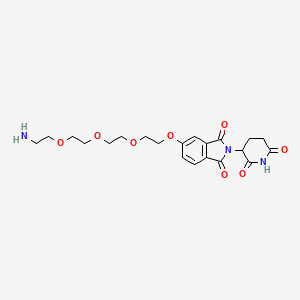

Thalidomide-5-PEG4-NH2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C21H27N3O8 |

|---|---|

分子量 |

449.5 g/mol |

IUPAC 名称 |

5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C21H27N3O8/c22-5-6-29-7-8-30-9-10-31-11-12-32-14-1-2-15-16(13-14)21(28)24(20(15)27)17-3-4-18(25)23-19(17)26/h1-2,13,17H,3-12,22H2,(H,23,25,26) |

InChI 键 |

NAAJPGFSGFFQGP-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCN |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Thalidomide-5-PEG4-NH2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Thalidomide-5-PEG4-NH2, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and drug development professionals, this document outlines the core principles of its function, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Introduction: Harnessing the Ubiquitin-Proteasome System

This compound is a synthetic E3 ligase ligand-linker conjugate. It is a foundational building block in the rapidly advancing field of targeted protein degradation.[1][2] Its structure consists of a thalidomide (B1683933) moiety, which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a four-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine (-NH2) group. This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI).

The primary function of this compound is to act as the E3 ligase recruiting element within a PROTAC. PROTACs are heterobifunctional molecules that do not inhibit the function of a target protein but instead mediate its degradation.[3] They achieve this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[4]

Mechanism of Action: The PROTAC-Induced Ternary Complex

The mechanism of action of a PROTAC incorporating this compound is a cyclical process that leads to the catalytic degradation of a target protein.

-

Ternary Complex Formation: The PROTAC, through its two distinct ligands, simultaneously binds to the target protein of interest (POI) and the CRBN subunit of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5] This results in the formation of a key ternary complex (POI-PROTAC-CRBN).[3]

-

Ubiquitination: The induced proximity of the POI to the E3 ligase machinery facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[1]

-

Recycling of the PROTAC: After the degradation of the POI, the PROTAC is released and can bind to another target protein and E3 ligase, enabling a new cycle of degradation.[3]

Quantitative Data: Binding Affinity to Cereblon

| Compound | Binding Affinity (Kd) to CRBN | Assay Method | Reference |

| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [7] |

| Lenalidomide (B1683929) | ~178 nM | Isothermal Titration Calorimetry (ITC) | [7] |

| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | [7] |

| (S)-thalidomide | 6- to 10-fold stronger than (R)-enantiomer | Not specified | [8] |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the mechanism of action of a PROTAC synthesized using this compound.

PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of this compound to a carboxylic acid-containing ligand for a protein of interest.

Materials:

-

This compound

-

POI ligand with a terminal carboxylic acid

-

Amide coupling reagents (e.g., HATU, HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Dissolve the POI ligand (1 equivalent) in anhydrous DMF.

-

Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add the this compound solution to the activated POI ligand solution.

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water.

-

Purify the crude product by reverse-phase HPLC.

-

Confirm the identity and purity of the final PROTAC product by mass spectrometry and NMR.[4]

Cellular Protein Degradation Assay via Western Blot

This assay is the definitive method to confirm that the PROTAC induces the degradation of the target protein in a cellular environment.[1]

Materials:

-

Cell line expressing the POI

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.[9]

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (DMSO).[9]

-

After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]

-

Quantify the protein concentration in each lysate using a BCA assay.[10]

-

Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.[10]

-

Transfer the separated proteins to a PVDF membrane.[1]

-

Probe the membrane with a primary antibody against the POI and a loading control antibody.

-

Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[1]

-

Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[9]

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.[1]

Materials:

-

Purified recombinant proteins: POI, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), and CRBN/DDB1 E3 ligase complex

-

Ubiquitin

-

ATP

-

Synthesized PROTAC

-

Ubiquitination buffer

Procedure:

-

Assemble the ubiquitination reaction mixture containing E1, E2, ubiquitin, ATP, and the E3 ligase complex in the reaction buffer.

-

Add the purified POI and the PROTAC at various concentrations.

-

Incubate the reaction mixture at 37°C for 1-2 hours.[1]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Resolve the proteins by SDS-PAGE and perform a Western blot analysis using a primary antibody against the POI.

-

The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.[11]

Conclusion

This compound is a versatile and indispensable tool in the development of PROTACs. Its ability to effectively recruit the CRBN E3 ubiquitin ligase provides a robust platform for the targeted degradation of a wide array of proteins implicated in various diseases. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation as outlined in this guide, is paramount for the successful design and optimization of novel protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Thalidomide-5-PEG4-NH2 as a Cereblon Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have garnered significant attention in therapeutic development, not only for their direct clinical effects but also for their role in the burgeoning field of targeted protein degradation. These molecules function by binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[1]

This mechanism has been ingeniously harnessed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand targeting a protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two. By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and degradation of the target protein.

Thalidomide-5-PEG4-NH2 is a key building block in the synthesis of CRBN-recruiting PROTACs. It comprises the thalidomide moiety, which serves as the high-affinity ligand for Cereblon, attached to a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine (-NH2). This amine group provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest. This technical guide provides a comprehensive overview of this compound as a Cereblon ligand, including its mechanism of action, binding characteristics, and its application in the synthesis and evaluation of PROTACs.

Core Concepts: Cereblon-Mediated Protein Degradation

Cereblon is a crucial component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This complex plays a pivotal role in the cell's ubiquitin-proteasome system (UPS) by targeting specific proteins for ubiquitination and subsequent degradation. Thalidomide and its derivatives act as "molecular glues" by binding to a specific pocket on Cereblon.[1] This binding event alters the conformation of the substrate-binding domain of Cereblon, creating a new surface that can recognize and bind to proteins that are not endogenous substrates of the CRL4-CRBN complex. These newly recruited proteins are termed "neosubstrates." Once a neosubstrate is brought into proximity with the E3 ligase machinery, it is polyubiquitinated, marking it for degradation by the 26S proteasome.

In the context of a PROTAC, this compound serves as the Cereblon-recruiting moiety. By being chemically linked to a ligand for a target protein, the resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRL4-CRBN E3 ligase. This induced proximity leads to the ubiquitination and degradation of the target protein in a catalytic manner.

Quantitative Data Presentation

Table 1: Binding Affinities of Thalidomide and its Derivatives to Cereblon (CRBN)

| Compound | Binding Assay | Kd (µM) | IC50 (µM) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~0.25 | [3] | |

| Thalidomide | Fluorescence Polarization (FP) | 0.4046 | [4] | |

| (S)-Thalidomide | TR-FRET | 0.011 | [4] | |

| (R)-Thalidomide | TR-FRET | 0.2004 | [4] | |

| Lenalidomide | TR-FRET | 0.0089 | [4] | |

| Pomalidomide | TR-FRET | 0.0064 | [4] |

Table 2: Neosubstrate Degradation Profile of Thalidomide Analogs

| Compound | Degraded Neosubstrates | Key Cellular Effects | Reference |

| Thalidomide | IKZF1, IKZF3, SALL4, PLZF | Anti-myeloma activity, Teratogenicity | [5][6] |

| Lenalidomide | IKZF1, IKZF3, CK1α | Anti-myeloma and anti-MDS activity | [5] |

| Pomalidomide | IKZF1, IKZF3 | Potent anti-myeloma activity | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative synthetic route for this compound, starting from 4-fluorophthalic anhydride (B1165640).

Step 1: Synthesis of 5-Fluoro-thalidomide

-

To a solution of 4-fluorophthalic anhydride (1 equivalent) in glacial acetic acid, add 3-aminopiperidine-2,6-dione (B110489) hydrochloride (1 equivalent) and sodium acetate (B1210297) (1.2 equivalents).

-

Heat the mixture to reflux (approximately 120-140 °C) and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield 5-fluoro-thalidomide.

Step 2: Synthesis of this compound

-

Dissolve 5-fluoro-thalidomide (1 equivalent) and tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (NH2-PEG4-Boc) (1.2 equivalents) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3 equivalents), to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude Boc-protected product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA in DCM).

-

Stir the mixture at room temperature for 1-2 hours to remove the Boc protecting group.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the final product, this compound, by reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Cereblon Binding Assay using Fluorescence Polarization (FP)

This competitive binding assay measures the ability of a test compound (e.g., a PROTAC containing this compound) to displace a fluorescently labeled thalidomide tracer from recombinant Cereblon protein.[7]

Materials:

-

Purified recombinant human Cereblon (CRBN) protein

-

Fluorescently labeled thalidomide tracer (e.g., Cy5-Thalidomide)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)

-

Test compound (this compound or a PROTAC derived from it)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a 384-well plate, add the serially diluted test compound. Include wells with assay buffer only (no competitor) and wells with a known CRBN binder (e.g., pomalidomide) as positive and negative controls.

-

Prepare a solution of the fluorescently labeled thalidomide tracer in assay buffer at a final concentration of approximately its Kd for CRBN.

-

Prepare a solution of recombinant CRBN protein in assay buffer. The final concentration should be sufficient to yield a significant polarization window.

-

Add the CRBN protein solution to all wells except the "no protein" control wells.

-

Add the fluorescent tracer solution to all wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Western Blotting for PROTAC-mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC synthesized using this compound.[8]

Materials:

-

Cell line expressing the target protein of interest

-

PROTAC synthesized with this compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

-

Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Mandatory Visualization

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: Mechanism of action for a PROTAC utilizing this compound.

Experimental Workflow: PROTAC Synthesis

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Experimental Workflow: Western Blot for Protein Degradation

Caption: Workflow for assessing PROTAC-mediated protein degradation via Western Blotting.

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its thalidomide component ensures effective binding to Cereblon, while the PEG4 linker provides appropriate spacing and the terminal amine allows for straightforward conjugation to a wide variety of ligands for target proteins. While specific quantitative binding data for this exact molecule is not yet widely published, the extensive characterization of its parent compound, thalidomide, provides a strong foundation for its application. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the synthesis, characterization, and biological evaluation of PROTACs utilizing this important building block. As the field of targeted protein degradation continues to expand, the use of well-defined and functionalized E3 ligase ligands like this compound will be instrumental in the development of novel therapeutics for a range of diseases.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. benchchem.com [benchchem.com]

Synthesis Pathway for Thalidomide-5-PEG4-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-5-PEG4-NH2 is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease processes. This molecule incorporates the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a four-unit polyethylene (B3416737) glycol (PEG4) linker terminating in a primary amine. The primary amine serves as a versatile attachment point for a ligand that binds to the protein of interest, thus completing the PROTAC structure. This guide provides a detailed overview of a plausible synthetic pathway for this compound, including experimental protocols and data presentation.

Overall Synthesis Strategy

The synthesis of this compound can be envisioned as a multi-step process commencing with the synthesis of a functionalized thalidomide precursor, followed by the coupling of a protected PEG linker, and concluding with the deprotection of the terminal amine. A logical and efficient route involves the initial synthesis of 5-amino-thalidomide, which then undergoes an amide bond formation with a Boc-protected PEG4-carboxylic acid linker. The final step is the removal of the Boc protecting group to yield the desired product.

Experimental Protocols

Step 1: Synthesis of 5-Nitrothalidomide

The synthesis begins with the nitration of thalidomide to introduce a nitro group at the 5-position of the phthalimide (B116566) ring.

Materials and Reagents:

-

Thalidomide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice bath

-

Distilled water

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath.

-

Slowly add thalidomide to the cooled sulfuric acid, ensuring the temperature is maintained below 10 °C.

-

Once the thalidomide is completely dissolved, slowly add fuming nitric acid dropwise, keeping the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated 5-nitrothalidomide is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Step 2: Synthesis of 5-Aminothalidomide

The nitro group of 5-nitrothalidomide is reduced to a primary amine.

Materials and Reagents:

-

5-Nitrothalidomide

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Filtration apparatus

Procedure:

-

Suspend 5-nitrothalidomide in methanol or ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst to the suspension.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 5-aminothalidomide as a solid, which can be used in the next step without further purification.

Step 3: Amide Coupling of 5-Aminothalidomide with Boc-NH-PEG4-COOH

The primary amine of 5-aminothalidomide is coupled with the carboxylic acid of a Boc-protected PEG4 linker.

Materials and Reagents:

-

5-Aminothalidomide

-

Boc-NH-PEG4-COOH

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-aminothalidomide (1.0 eq) and Boc-NH-PEG4-COOH (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) to the solution.

-

Add DIPEA (2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Boc-protected this compound.

Step 4: Deprotection of Boc-Thalidomide-5-PEG4-NH2

The final step involves the removal of the Boc protecting group to yield the free amine.

Materials and Reagents:

-

Boc-protected this compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected this compound in a solution of 20-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

-

Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Data Presentation

| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |

| 1 | Thalidomide | 5-Nitrothalidomide | Conc. H₂SO₄, Fuming HNO₃ | ~85 | >95 |

| 2 | 5-Nitrothalidomide | 5-Aminothalidomide | H₂, 10% Pd/C | >90 | >95 |

| 3 | 5-Aminothalidomide | Boc-Thalidomide-5-PEG4-NH₂ | Boc-NH-PEG4-COOH, HATU, DIPEA | 70-80 | >95 |

| 4 | Boc-Thalidomide-5-PEG4-NH₂ | Thalidomide-5-PEG4-NH₂ | TFA, DCM | >95 | >98 |

Note: Yields are approximate and can vary based on reaction scale and optimization.

Visualizations

Synthesis Pathway Diagram

Caption: Overall synthesis pathway for this compound.

Amide Coupling Workflow

Caption: Workflow for the amide coupling step.

Deprotection Workflow

Caption: Workflow for the final Boc deprotection step.

The Strategic Imperative of the PEG4 Linker in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2][3] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[4][5] Among the various linker types, the tetraethylene glycol (PEG4) linker has emerged as a workhorse in PROTAC design, offering a unique balance of properties that significantly impact therapeutic potential.

This technical guide provides a comprehensive exploration of the role of the PEG4 linker in PROTAC design, summarizing key quantitative data, detailing experimental protocols, and providing visual representations of critical concepts to empower the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable combination of hydrophilicity and flexibility.[1][6] This characteristic is particularly advantageous in addressing a common challenge in PROTAC development: the large and often lipophilic nature of the resulting molecules, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Physicochemical Properties

The incorporation of a PEG4 linker can significantly improve the physicochemical properties of a PROTAC. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing aqueous solubility.[1] This improvement in solubility is crucial for both in vitro handling and in vivo bioavailability. By modulating properties such as the calculated octanol-water partition coefficient (cLogP) and the topological polar surface area (TPSA), PEG4 linkers contribute to more drug-like characteristics.[1]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers can be a significant advantage.[1][7] PEG linkers can adopt folded conformations, shielding the polar surface area of the PROTAC and presenting a more compact, less polar structure to the lipid bilayer, thereby facilitating cell entry.[1] However, excessive PEGylation can have the opposite effect, highlighting the importance of optimizing the linker length.[1] The PEG4 linker often represents a sweet spot, providing sufficient flexibility and hydrophilicity without unduly compromising permeability.

The Critical Role of Linker Length in Ternary Complex Formation

The length of the linker is a paramount factor in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), a prerequisite for ubiquitination and subsequent proteasomal degradation.[1][8]

-

Too short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[1][8]

-

Too long: An excessively long linker may result in an unstable or unproductive ternary complex where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[1] This can also exacerbate the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.[1]

Systematic variation of PEG linker length is a common and effective strategy to identify the optimal configuration for a given POI and E3 ligase pair.[1]

Quantitative Impact of PEG4 Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length, with a focus on PEG4, on the physicochemical properties and biological activity of PROTACs.

Table 1: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths

| Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Alkyl Chain (C8) | ~850 | ~4.5 | ~150 | 4 | 12 |

| PEG2 | ~880 | ~3.5 | ~170 | 4 | 13 |

| PEG4 | ~919.0 | ~2.8 | ~193.0 | 4 | 14 |

| PEG6 | ~990 | ~2.1 | ~216 | 4 | 16 |

Data compiled from publicly available research.[1] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs

| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 55 | 85 | 0.8 | 15 |

| PEG4 | 20 | 95 | 1.5 | 25 |

| PEG5 | 15 | >98 | 1.2 | 22 |

| PEG6 | 30 | 92 | 0.6 | 18 |

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[9] DC50 and Dmax values are cell-line dependent.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Synthesis of a PROTAC with a PEG4 Linker

A common method for synthesizing PROTACs with PEG linkers is through a stepwise coupling approach, often utilizing click chemistry for the final ligation.

Materials:

-

E3 ligase ligand (e.g., pomalidomide-NH2)

-

Bifunctional PEG linker (e.g., HOOC-PEG4-N3)

-

POI ligand functionalized with an alkyne

-

Coupling reagents (e.g., HATU, DIPEA)

-

Copper catalyst (e.g., CuSO4), reducing agent (e.g., sodium ascorbate), and a ligand (e.g., TBTA) for the click reaction.

-

Solvents (e.g., DMF, t-BuOH/H2O)

-

LC-MS and preparative HPLC for monitoring and purification.

Protocol:

-

First Coupling Reaction:

-

Second Coupling Reaction (Click Chemistry):

-

Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the alkyne-functionalized POI ligand in a t-BuOH/H2O mixture.[1]

-

Add the copper catalyst, sodium ascorbate, and TBTA.

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

-

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9][10]

Materials:

-

Relevant cell line

-

PROTAC compounds

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere.[10] Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours), including a vehicle control (e.g., DMSO).[9][10]

-

Cell Lysis: Wash the cells with PBS and lyse them in an appropriate buffer.[10]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]

-

Wash the membrane with TBST.[1]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.[1]

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.[1]

Materials:

-

Labeled POI (e.g., with terbium)

-

Labeled E3 ligase (e.g., with fluorescein)

-

PROTAC compound

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Protocol:

-

Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.[1]

-

Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.[1]

-

Measurement: Measure the TR-FRET signal on a compatible plate reader. An increase in the TR-FRET signal indicates the proximity of the two labeled proteins, signifying the formation of the ternary complex.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Conclusion

The PEG4 linker is an indispensable tool in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The traditional "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[2][] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advances in structural biology and computational modeling, the path is paved for the design of PROTACs with superior potency, selectivity, and drug-like properties. The strategic implementation of the PEG4 linker will undoubtedly continue to be a cornerstone of these efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Thalidomide-5-PEG4-NH2 for Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTAC Technology

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, co-opts the cell's natural protein disposal machinery to eliminate it entirely.[1][2][3] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two key moieties connected by a flexible linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[4] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6] This catalytic mechanism offers the potential for greater efficacy and the ability to target proteins previously considered "undruggable."[7][8]

Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, are a prominent class of E3 ligase ligands used in PROTAC design.[4][5] They function by binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1][6] The recruitment of this complex is a cornerstone of many successful PROTACs.

Thalidomide-5-PEG4-NH2: A Key Building Block for PROTAC Synthesis

This compound is a functionalized E3 ligase ligand-linker conjugate specifically designed for the synthesis of PROTACs. It incorporates the thalidomide moiety for CRBN recruitment and a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine (-NH2). This terminal amine provides a versatile chemical handle for conjugation to a "warhead"—a ligand designed to bind to a specific protein of interest.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis and for predicting the properties of the final PROTAC molecule.

| Property | Value |

| Molecular Formula | C21H27N3O8 |

| Molecular Weight | 449.45 g/mol |

| Appearance | Varies (often a solid or oil) |

| Solubility | Soluble in DMSO and DMF |

Note: The hydrochloride salt form is also commonly used and may exhibit different physical properties.

Mechanism of Action: The Role of this compound in Protein Degradation

A PROTAC synthesized using this compound orchestrates a series of molecular events leading to the degradation of the target protein. The thalidomide portion of the molecule serves as the anchor to the E3 ligase machinery, while the warhead, attached to the amine terminus of the PEG linker, binds to the protein of interest.

The general signaling pathway is as follows:

-

The PROTAC, being cell-permeable, enters the cell.

-

The thalidomide moiety of the PROTAC binds to the Cereblon (CRBN) E3 ubiquitin ligase complex.

-

The warhead moiety of the same PROTAC molecule binds to the target Protein of Interest (POI).

-

This results in the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.

-

The E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

The PROTAC is released and can catalytically induce the degradation of additional POI molecules.

Mechanism of action of a thalidomide-based PROTAC.

Quantitative Data in Targeted Protein Degradation

Binding Affinity of Thalidomide Derivatives to Cereblon

The binding affinity of the E3 ligase ligand is a critical determinant of PROTAC efficacy.

| Ligand | Binding Affinity (Kd) to CRBN | Assay Method |

| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |

| Lenalidomide | ~178 nM | Competitive Titration |

| Pomalidomide | ~157 nM | Competitive Titration |

| Note: Binding affinities can vary depending on the specific assay conditions and constructs used. |

Degradation Potency of a Representative Thalidomide-Based PROTAC

The degradation efficiency of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following data is for a BRD4-targeting PROTAC synthesized with a thalidomide analog and a PEG linker, which serves as an illustrative example.

| PROTAC | Target Protein | Cell Line | DC50 | Dmax |

| dBET1 (JQ1-PEG-Pomalidomide) | BRD4 | MV4;11 | 8 nM | >95% |

| ARV-825 (JQ1-PEG-Pomalidomide) | BRD4 | 22Rv1 | <1 nM | >98% |

| Disclaimer: This data is for illustrative purposes and is derived from published literature on PROTACs with similar components to those that would be synthesized using this compound. |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for conjugating a protein of interest (POI) ligand containing a carboxylic acid to the primary amine of this compound.

Materials:

-

This compound

-

POI ligand with a carboxylic acid moiety

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a similar peptide coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Activation of the POI Ligand: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-carboxylic acid (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated POI ligand solution, add a solution of this compound (1.1 equivalents) in anhydrous DMF.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-12 hours).

-

Work-up: Once the reaction is complete, quench it by adding water. Extract the product with an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

Workflow for the synthesis of a PROTAC via amide coupling.

Protocol 2: In-Vitro Protein Degradation Assay Using Western Blotting

This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate the cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Determine the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

-

Experimental workflow for Western blot analysis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible linker with a reactive handle, facilitates the straightforward construction of novel protein degraders. By understanding its mechanism of action and employing robust experimental protocols for synthesis and evaluation, researchers can effectively leverage this molecule to develop potent and selective therapies for a wide range of diseases. The continued innovation in linker technology and E3 ligase ligand development will undoubtedly expand the already vast potential of targeted protein degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Thalidomide-5-PEG4-NH2: A Key Building Block for Proteolysis-Targeting Chimeras (PROTACs)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-5-PEG4-NH2 is a synthetic, heterobifunctional molecule designed for the development of Proteolysis-Targeting Chimeras (PROTACs). It serves as a crucial building block by incorporating a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase—derived from thalidomide (B1683933)—connected to a flexible tetraethylene glycol (PEG4) linker that terminates in a primary amine (-NH2). This terminal amine provides a reactive handle for conjugation to a ligand targeting a specific protein of interest (POI), thereby enabling the creation of a complete PROTAC molecule.

PROTACs are an emerging therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins, rather than simply inhibiting their function. The thalidomide moiety of this compound recruits the CRBN component of the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex. Once a PROTAC forms a ternary complex between the target protein and the E3 ligase, the target is polyubiquitinated and subsequently degraded by the 26S proteasome. This guide provides an in-depth overview of the known physicochemical properties, biological context, and standard experimental protocols relevant to this compound.

Core Functionality: PROTAC Mechanism of Action

The primary role of this compound is to act as the E3 ligase-recruiting component of a PROTAC. The terminal amine is used to covalently attach a warhead that binds a target protein. The resulting PROTAC then orchestrates the ubiquitination and degradation of that protein.

An In-depth Technical Guide to Thalidomide-5-PEG4-NH2: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thalidomide-5-PEG4-NH2, a pivotal E3 ligase ligand-linker conjugate employed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTAC technology represents a paradigm shift in therapeutic intervention, moving beyond traditional enzyme inhibition to induce the selective degradation of target proteins. This document delves into the synthesis, mechanism of action, and experimental validation of PROTACs incorporating this specific conjugate. Detailed experimental protocols for key assays, quantitative data for representative PROTACs, and visualizations of the underlying biological pathways are presented to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their targeted protein degradation endeavors.

Introduction to PROTAC Technology and the Role of this compound

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to co-opt the cell's intrinsic protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs).[1][2] Unlike conventional small molecule inhibitors that block the function of a target protein, PROTACs act catalytically to induce its degradation.[3]

A PROTAC molecule is comprised of three key components:

-

A ligand for the Protein of Interest (POI): This "warhead" specifically binds to the target protein.

-

A ligand for an E3 Ubiquitin Ligase: This component recruits an E3 ligase, a key enzyme in the ubiquitination cascade.

-

A chemical linker: This connects the POI ligand and the E3 ligase ligand.

This compound is a pre-synthesized building block that provides both the E3 ligase ligand (a derivative of thalidomide) and a flexible polyethylene (B3416737) glycol (PEG) linker, terminating in a primary amine (-NH2) for convenient conjugation to a POI ligand.[3][4] The thalidomide (B1683933) moiety specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, one of the most widely used E3 ligases in PROTAC design.[5]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its application in PROTAC synthesis and for understanding the properties of the final PROTAC molecule.

| Property | Value | Reference |

| Molecular Formula | C21H27N3O8 | [3] |

| Molecular Weight | 449.45 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF | N/A |

| Storage | Store at -20°C | [4] |

Synthetic Pathway

Figure 1. A representative synthetic workflow for this compound.

Mechanism of Action: The PROTAC Catalytic Cycle

The primary function of a PROTAC incorporating this compound is to induce the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ligase complex. This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein.

The CRL4-CRBN E3 Ligase Signaling Pathway

The CRL4-CRBN E3 ligase is a multi-subunit complex composed of Cullin-4A (CUL4A), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and Cereblon (CRBN) as the substrate receptor.[5] In the ubiquitination cascade, an E1 activating enzyme activates ubiquitin, which is then transferred to an E2 conjugating enzyme. The E3 ligase then facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein. A polyubiquitin (B1169507) chain serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.

Figure 2. Signaling pathway of PROTAC-mediated protein degradation via the CRL4-CRBN E3 ligase.

Quantitative Data Analysis of PROTAC Performance

The efficacy of a PROTAC is typically characterized by its degradation potency (DC50) and maximal degradation (Dmax). The linker plays a crucial role in determining these parameters by influencing the stability and conformation of the ternary complex. While specific data for PROTACs utilizing the this compound linker is not extensively published, the following table provides representative data for thalidomide-based PROTACs with varying PEG linker lengths targeting the BRD4 protein, illustrating the impact of linker length on degradation.[6]

| PROTAC (Targeting BRD4) | Linker Composition | DC50 (nM) | Dmax (%) |

| Thalidomide-PEG2-BRD4 Ligand | 2 PEG units | >1000 | <20 |

| Thalidomide-PEG3-BRD4 Ligand | 3 PEG units | ~100 | ~70 |

| Thalidomide-PEG4-BRD4 Ligand (Hypothetical) | 4 PEG units | ~20-50 | >90 |

| Thalidomide-PEG5-BRD4 Ligand | 5 PEG units | <10 | >95 |

| Thalidomide-PEG6-BRD4 Ligand | 6 PEG units | ~50 | ~90 |

Note: The data for the Thalidomide-PEG4-BRD4 Ligand is hypothetical and extrapolated from trends observed in published studies. Actual values will be target-dependent.

Detailed Experimental Protocols

The validation of a PROTAC's mechanism of action and efficacy requires a series of well-controlled experiments. The following sections provide detailed protocols for the key assays.

Western Blotting for Protein Degradation

This is the most common method to quantify the reduction in the levels of the target protein.

Materials:

-

Cell line expressing the POI

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody for the POI and the loading control.

-

Detection: Incubate with the HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate.

-

Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Figure 3. Experimental workflow for Western Blot analysis of protein degradation.

In Vitro Ubiquitination Assay

This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

Materials:

-

Purified recombinant POI

-

Purified recombinant E1 activating enzyme

-

Purified recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Purified recombinant CRL4-CRBN E3 ligase complex

-

Ubiquitin

-

ATP

-

PROTAC stock solution (in DMSO)

-

Ubiquitination reaction buffer

-

SDS-PAGE gels and Western blotting reagents as described above

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, CRL4-CRBN, POI, and the PROTAC at various concentrations. Include a no-PROTAC control.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Western Blotting: Analyze the reaction products by Western blotting using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

-

Surface Plasmon Resonance (SPR): This technique measures the binding kinetics (kon and koff) and affinity (KD) of the interactions in real-time. Typically, the E3 ligase is immobilized on a sensor chip, and the POI and PROTAC are flowed over the surface.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (KD, ΔH, and stoichiometry) of the binary and ternary interactions.

-

Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that can be used to measure the kinetics and affinity of binding interactions.

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its pre-functionalized nature, with a flexible PEG4 linker and a terminal amine, facilitates the efficient construction of a diverse range of PROTACs. A thorough understanding of its synthesis, mechanism of action, and the experimental methodologies for validating the performance of the resulting PROTACs is crucial for the successful development of novel targeted protein degraders. This guide provides a foundational framework for researchers to design, synthesize, and evaluate potent and selective PROTACs for therapeutic applications.

References

The Amine Functional Group in PROTAC Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2] Within the diverse chemical space of PROTAC linkers, the amine functional group plays a pivotal role. This technical guide provides an in-depth exploration of the amine functional group in PROTAC linkers, focusing on its impact on PROTAC properties, common structural motifs, and the experimental methodologies used for their characterization.

The Strategic Importance of Amine-Containing Linkers

The incorporation of amine functional groups, often within heterocyclic scaffolds like piperazine (B1678402) and piperidine (B6355638), is a key strategy in modern PROTAC design.[2][3] These moieties offer a unique combination of properties that can overcome common challenges in the development of potent and drug-like PROTACs.

Key Advantages of Amine-Containing Linkers:

-

Enhanced Solubility and Physicochemical Properties: PROTACs are often large, complex molecules with poor aqueous solubility. The basic nature of the amine functional group can be leveraged to improve solubility through protonation at physiological pH.[4][5] The pKa of the amine is a critical parameter that is influenced by its chemical environment, allowing for fine-tuning of the PROTAC's overall physicochemical profile.[4][5]

-

Improved Cell Permeability: While seemingly counterintuitive for a polar group, the incorporation of amines, particularly within rigid cyclic systems, can enhance cell permeability. This is thought to be due to a "chameleon-like" effect where the molecule can shield its polar surface area in the lipophilic environment of the cell membrane.[1][6]

-

Conformational Rigidity and Pre-organization: Linker flexibility is a double-edged sword. While some flexibility is necessary, excessive conformational freedom can lead to an entropic penalty upon binding to the target protein and E3 ligase. Rigid scaffolds like piperazine and piperidine introduce a degree of conformational constraint, which can pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation.[2][7]

-

Metabolic Stability: Amine-containing linkers, particularly when the amine is part of an amide bond or a heterocyclic ring, can exhibit increased metabolic stability compared to linear alkyl or PEG linkers.[2]

-

Synthetic Tractability: The amine group serves as a versatile synthetic handle for the modular construction of PROTACs. Boc-protected amines are widely used to control the sequence of coupling reactions, enabling the efficient synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.[2][3]

PROTAC-Mediated Protein Degradation: The Central Role of the Ternary Complex

The fundamental mechanism of action for a PROTAC is to induce the formation of a ternary complex between the POI and an E3 ubiquitin ligase. The stability and geometry of this complex are paramount for efficient ubiquitination of the POI and its subsequent degradation by the proteasome. The amine-containing linker is a key modulator of this process.

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Quantitative Analysis of Amine-Containing Linkers

The optimization of a PROTAC is a data-driven process. The following tables summarize quantitative data from various studies, illustrating the impact of amine-containing linkers on key performance metrics.

Table 1: Impact of Piperazine-Containing Linker Length on BRD4 Degradation

| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| 1 | 12 | >1000 | <10 |

| 2 | 13 | 25 | 95 |

| 3 | 15 | 1.8 | >98 |

| 4 | 18 | 4.9 | >98 |

Data adapted from a study on BRD4-targeting PROTACs with a piperazine-containing linker.[2]

Table 2: Physicochemical and Permeability Properties of VHL PROTACs with Varied Linkers

| PROTAC ID | Linker Description | cLogP | TPSA (Ų) | NRotB | Permeability (Papp in 10⁻⁶ cm/s) |

| 1 | Flexible aliphatic | 7.6 | 213 | 25 | 0.03 |

| 2 | Flexible PEG-like | 4.8 | 242 | 28 | 20.3 |

| 7 | Flexible with tertiary amine | 6.2 | 216 | 25 | 3.2 |

| 8 | Rigid piperidine | 6.2 | 216 | 21 | 3.3 |

Data compiled from a study investigating the impact of linker composition on VHL PROTAC cell permeability.[1][6]

Table 3: pKa Values of Piperazine-Containing PROTACs and Precursors

| Compound | Description | pKa | % Protonated at pH 7.4 (calculated) |

| 1-methylpiperazine | Precursor | 9.0 | 97.5 |

| 1-acetyl-4-methylpiperazine | Precursor | 7.06 | 31.4 |

| PROTAC with alkyl-piperazine-alkyl linker | Full PROTAC | 7.98 | 79.3 |

| PROTAC with carbonyl-piperazine-alkyl linker | Full PROTAC | 6.95 | 26.2 |

Data from a study on the protonation state of piperazine-containing linkers.[4][5]

Experimental Protocols

The development of a novel PROTAC with an amine-containing linker involves a multi-step workflow from synthesis to biological evaluation.

Caption: A representative experimental workflow for PROTAC synthesis and evaluation.

Detailed Methodologies for Key Experiments

1. Western Blot Analysis for Protein Degradation

This is the most common method to assess a PROTAC's ability to degrade its target protein.

-

Cell Seeding and Treatment: Plate cells at a density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight, then treat with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize bands using a chemiluminescent substrate and an imaging system. Quantify band intensity to determine the extent of protein degradation relative to the vehicle control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay used to quantify the formation of the ternary complex in solution.

-

Reagents:

-

Purified, tagged POI (e.g., GST-tagged)

-

Purified, tagged E3 ligase complex (e.g., His-tagged)

-

TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Terbium)

-

TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2)

-

PROTAC of interest

-

Assay buffer

-

-

Procedure:

-

Add the POI, E3 ligase, and antibodies to the wells of a microplate.

-

Add a serial dilution of the PROTAC.

-

Incubate to allow complex formation.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

-

Data Analysis: The TR-FRET signal is typically calculated as the ratio of the acceptor to donor fluorescence. A bell-shaped curve is often observed, as at high PROTAC concentrations, the formation of binary complexes is favored over the ternary complex (the "hook effect"). The peak of the curve represents the maximal ternary complex formation.

3. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay to assess the passive permeability of a compound.

-

Materials:

-

PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)

-

Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

-

PROTAC of interest

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Coat the filter membrane of the donor plate with the artificial membrane solution.

-

Add the PROTAC solution to the donor wells.

-

Fill the acceptor wells with buffer.

-

Assemble the donor and acceptor plates and incubate for a set period (e.g., 5-18 hours).

-

After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Structure-Property Relationships and Conclusion

The amine functional group is a cornerstone of modern PROTAC linker design. Its strategic incorporation, particularly within heterocyclic scaffolds, provides a powerful means to modulate the physicochemical properties and conformational dynamics of these complex molecules.

Caption: Logical relationships between amine linker properties and PROTAC efficacy.

A thorough understanding of the structure-property relationships, guided by the quantitative experimental data outlined in this guide, is essential for the rational design of the next generation of PROTAC therapeutics. The continued exploration of novel amine-containing linkers will undoubtedly be a key driver of innovation in the field of targeted protein degradation.

References

- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chempep.com [chempep.com]

The Architect of Degradation: A Technical Guide to Thalidomide-5-PEG4-NH2 in Targeted Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. This technical guide provides an in-depth exploration of Thalidomide-5-PEG4-NH2, a pivotal building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will dissect the core mechanisms of action, present detailed experimental protocols for PROTAC synthesis and evaluation, and offer a quantitative analysis of the efficacy of Cereblon-based PROTACs. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the field of targeted protein degradation.

Introduction: Harnessing the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the cell's natural machinery for protein homeostasis, identifying and eliminating misfolded or no-longer-needed proteins. PROTACs are heterobifunctional molecules that hijack this system to induce the degradation of specific proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have been identified as potent ligands for Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. This discovery has paved the way for the development of a vast array of CRBN-based PROTACs. This compound is a pre-functionalized chemical entity that incorporates the CRBN-binding thalidomide moiety and a flexible polyethylene (B3416737) glycol (PEG4) linker terminating in a primary amine, providing a convenient handle for conjugation to a POI ligand.[1][2][3]

The CRL4-CRBN Machinery: Mechanism of Action

The CRL4-CRBN E3 ubiquitin ligase complex is a multi-protein assembly responsible for attaching ubiquitin chains to substrate proteins, marking them for degradation by the 26S proteasome. The core components of this complex are Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). Cereblon acts as the substrate receptor, determining the specificity of the complex.[4]

When a thalidomide-based PROTAC is introduced into the system, the thalidomide moiety binds to CRBN. This binding event induces a conformational change in CRBN, creating a new binding surface that can recognize and bind the POI, which is tethered to the other end of the PROTAC molecule. This induced proximity between the CRL4-CRBN complex and the POI facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome.[5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. benchchem.com [benchchem.com]